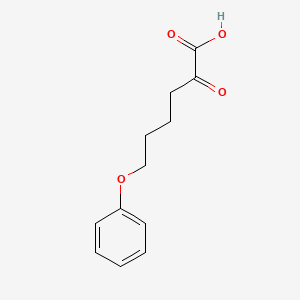
Platinum, dibromodimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, dibromodimethyl- is an organometallic compound that features a platinum center bonded to two bromine atoms and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of platinum, dibromodimethyl- typically involves the reaction of platinum precursors with bromine and methylating agents. One common method is the reaction of platinum(II) chloride with methyl bromide in the presence of a suitable solvent, such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods: Industrial production of platinum, dibromodimethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and product purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Platinum, dibromodimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: The bromine atoms can be substituted with other ligands, such as phosphines or amines, to form new organometallic complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of excess ligand and a suitable solvent, such as tetrahydrofuran or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield platinum(IV) compounds, while substitution reactions can produce a variety of platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Platinum, dibromodimethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell division.
Medicine: The compound is being investigated for its potential use in targeted drug delivery systems.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of platinum, dibromodimethyl- involves its interaction with biological molecules, such as DNA and proteins. The compound can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of crosslinks that inhibit DNA replication and transcription. This ultimately results in cell cycle arrest and apoptosis. The molecular targets and pathways involved include the DNA damage response pathway and the activation of apoptotic signaling cascades.
Comparación Con Compuestos Similares
Cisplatin: A widely used platinum-based anticancer drug that forms similar DNA crosslinks.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetic properties.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer, known for its unique oxalate ligand.
Uniqueness: Platinum, dibromodimethyl- is unique due to its specific ligand environment, which can influence its reactivity and interaction with biological molecules. Unlike cisplatin and carboplatin, which have amine ligands, platinum, dibromodimethyl- features bromine and methyl groups, providing distinct electronic and steric properties that can be exploited in various applications.
Propiedades
Número CAS |
31926-36-0 |
|---|---|
Fórmula molecular |
C2H6Br2Pt |
Peso molecular |
384.96 g/mol |
Nombre IUPAC |
carbanide;dibromoplatinum(2+) |
InChI |
InChI=1S/2CH3.2BrH.Pt/h2*1H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
AAJIBUFHMHKNKT-UHFFFAOYSA-L |
SMILES canónico |
[CH3-].[CH3-].Br[Pt+2]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
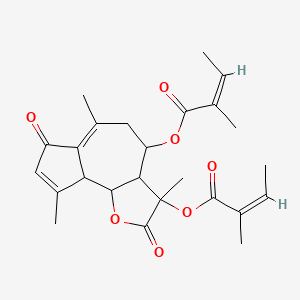
![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
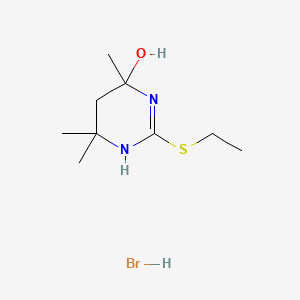

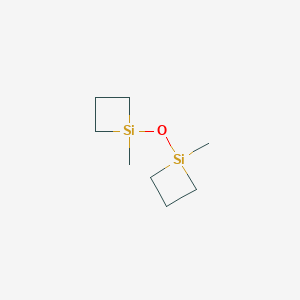



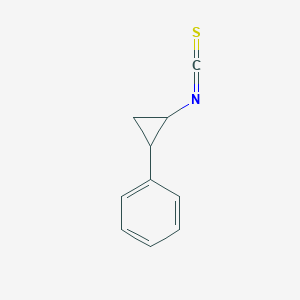
![6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B14685597.png)
